molecular formula C10H10F2O3 B1348132 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid CAS No. 667413-00-5

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Cat. No. B1348132
M. Wt: 216.18 g/mol
InChI Key: LUUNNYIKQOANCC-UHFFFAOYSA-N
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Scientific Research Applications

1. Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

  • Application Summary : 2,4-D is a non-biodegradable organochlorine pesticide that has caused severe water contamination due to its increased use in recent decades . Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
  • Methods of Application : The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have optimal efficiencies of degradation and mineralization .
  • Results or Outcomes : The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high, and photocatalysis is more expensive with a separation treatment used to recover the catalyst in the solution .

2. Fluorescent Detection of 2,4-D in Food Samples

  • Application Summary : A new fluorescent assay for 2,4-D is developed based on covalent organic frameworks (COFs) and MnO2 nanosheets . The fluorescence of COFs is quenched effectively by MnO2 nanosheets .
  • Methods of Application : Ascorbic acid 2-phosphate (AAP) is hydrolyzed by alkaline phosphatase (ALP) to produce ascorbic acid (AA), which reduces MnO2 nanosheets into Mn2+, so the quenched fluorescence recovers . Additionally, 2,4-D can inhibit the catalytic activity of ALP .
  • Results or Outcomes : Under the optimum conditions, this assay displays a wide linear range of 2,4-D from 1 to 150,000 ng/mL with a limit of detection of 0.36 ng/mL . This method is successfully used to measure 2,4-D in rice, millet, and cucumber samples with satisfactory recoveries .

3. Multicomponent Crystals of 2,4-D

  • Application Summary : New multicomponent crystals of 2,4-D have been discovered to modify its physicochemical properties .
  • Methods of Application : A combined virtual and experimental cocrystal screening was used. In the virtual screening step, candidate compounds (coformers) satisfying both criteria of conductor-like screening model for real solvents (COSMO-RS) and molecular complementarity (MC) analysis were screened out .
  • Results or Outcomes : Six new multicomponent crystals of 2,4-D were synthesized and characterized. Their aqueous solubility and accelerated stability were also investigated .

4. Plant Growth Regulator

  • Application Summary : 2,4-D is a synthetic auxin, which finds application as a plant growth regulator .
  • Methods of Application : It is used as a supplement in plant cell culture media .
  • Results or Outcomes : It is used to increase latex output of old rubber trees .

5. Adsorption of 2,4-D from Water

  • Application Summary : Research has been conducted on the adsorption of 2,4-D from water .
  • Methods of Application : The study involves the use of Fe3O4-UiO-66-NH2 obtained in a simple green way .
  • Results or Outcomes : The results of this research are not detailed in the search results .

6. Herbicide and Plant Growth Regulator

  • Application Summary : 2,4-D is an herbicide and plant growth regulator that is widely applied in crop production .
  • Methods of Application : It is used directly on crops to control the growth of weeds .
  • Results or Outcomes : The application of 2,4-D results in the effective control of weed growth, thereby improving crop yield .

Safety And Hazards

The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes5.


Future Directions

The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides4, suggesting potential future applications in this area.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis.


properties

IUPAC Name

2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNNYIKQOANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364165
Record name 2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

CAS RN

667413-00-5
Record name 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667413-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-difluorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An aqueous sodium hydroxide solution (22.4 ml) was added to a solution of ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate (2.74 g) in methanol (27.4 ml) under ice cooling, followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, 1M hydrochloric acid was added thereto followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to obtain 2-(2,4-difluorophenoxy)-2-methylpropanoic acid (2.38 g) as a colorless oily product.
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
solvent
Reaction Step One

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